N-(4-aminobenzyl)-2-nitroaniline
Overview
Description
N-(4-aminobenzyl)-2-nitroaniline: is an organic compound that features both an amino group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method to synthesize N-(4-aminobenzyl)-2-nitroaniline involves the reduction of nitro compounds. For instance, 4-nitrobenzyl chloride can be reacted with aniline in the presence of a reducing agent such as iron powder and hydrochloric acid to yield the desired compound.
Amination Reactions: Another method involves the direct amination of 4-nitrobenzyl chloride with ammonia or primary amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-aminobenzyl)-2-nitroaniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed:
Reduction Products: N-(4-aminobenzyl)-1,2-diaminobenzene.
Substitution Products: N-(4-acylaminobenzyl)-2-nitroaniline, N-(4-alkylaminobenzyl)-2-nitroaniline.
Scientific Research Applications
Chemistry: N-(4-aminobenzyl)-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(4-aminobenzyl)-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitro group can participate in redox reactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
- 4-aminobenzyl alcohol
- 4-nitroaniline
- 2-nitroaniline
Comparison: N-(4-aminobenzyl)-2-nitroaniline is unique due to the presence of both amino and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions. Compared to 4-aminobenzyl alcohol, it has a nitro group that enhances its reactivity. Compared to 4-nitroaniline and 2-nitroaniline, the additional benzyl group provides steric hindrance and influences its chemical behavior.
Properties
IUPAC Name |
N-[(4-aminophenyl)methyl]-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16(17)18/h1-8,15H,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAGCPNOFGQAGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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